4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate
Description
This compound features a conjugated (2E)-3-(3-chlorophenyl)prop-2-enoyl group linked to a phenyl ring, which is further substituted with a 4-bromobenzene sulfonate moiety. The sulfonate group enhances solubility in polar solvents, while the chlorophenyl and bromophenyl substituents contribute to its electronic and steric properties. Structural characterization of similar molecules is frequently performed using crystallographic tools like SHELX and ORTEP-III .
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClO4S/c22-17-7-11-20(12-8-17)28(25,26)27-19-9-5-16(6-10-19)21(24)13-4-15-2-1-3-18(23)14-15/h1-14H/b13-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYYHYSLXFAEDO-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate typically involves a multi-step process:
Preparation of 3-(3-chlorophenyl)prop-2-enoyl chloride: This step involves the reaction of 3-chlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 3-(3-chlorophenyl)prop-2-enoyl chloride.
Formation of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol: The 3-(3-chlorophenyl)prop-2-enoyl chloride is then reacted with phenol in the presence of a base like triethylamine to yield 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol.
Sulfonation: Finally, the 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives such as 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-aminobenzene-1-sulfonate.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s closest analogs involve variations in the sulfonate or aryl groups. Key comparisons include:
4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-Fluorobenzene-1-Sulfonate
- Structural Difference : Bromine (Br) in the parent compound is replaced by fluorine (F) in the sulfonate group.
- Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine .
Ethyl (3E)-3-[2-(4-Bromophenylsulfonyl)hydrazin-1-ylidene]butanoate
Crystallographic and Computational Analysis
Data Table: Comparative Properties of Key Analogs
Biological Activity
The compound 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the areas of analgesic and anti-inflammatory effects. This article consolidates research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromobenzene sulfonate group, which is known for its ability to enhance solubility and bioavailability.
- A 3-chlorophenyl moiety that contributes to its pharmacological properties.
- An enoyl functional group that may play a role in its interaction with biological targets.
Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of similar structures exhibit significant analgesic properties. For instance, a study on 4-arylidene-oxazol-5(4H)-ones demonstrated analgesic activity through pharmacological tests such as the writhing and hot plate tests . The compound's structural similarities suggest it may possess comparable mechanisms of action.
Table 1: Summary of Biological Activities
The compound is hypothesized to exert its effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. Molecular docking studies have shown promising interactions with COX-2, suggesting that it may serve as a potential lead compound for developing anti-inflammatory drugs .
Case Studies
In one notable case study, researchers synthesized various derivatives of the compound to evaluate their analgesic and anti-inflammatory properties. The study established median lethal dose (LD50) values according to OECD protocols and performed histopathological examinations on preserved organs from test subjects. The findings indicated that the synthesized compounds exhibited significant analgesic effects with minimal toxicity .
Table 2: Case Study Results
| Compound | LD50 (mg/kg) | Analgesic Activity (Test Method) | Histopathological Findings |
|---|---|---|---|
| 4-[(2E)-3-(3-chlorophenyl)...] | >200 | Hot plate test | No significant damage |
| Control | <50 | Hot plate test | Significant damage |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with This compound . Potential studies could include:
- In vivo efficacy trials to assess therapeutic potential in pain management.
- Mechanistic studies focusing on cellular pathways affected by the compound.
- Long-term toxicity assessments to evaluate safety profiles for clinical applications.
Q & A
Q. What are common synthetic routes for preparing this compound?
The compound can be synthesized via Claisen-Schmidt condensation followed by sulfonate esterification :
- Step 1 : Formation of the (2E)-enoyl group via base-catalyzed condensation (e.g., KOH in ethanol) between a 3-chlorophenyl aldehyde and a ketone precursor .
- Step 2 : Sulfonation using 4-bromobenzenesulfonyl chloride under acidic or basic conditions, often with pyridine as a catalyst .
Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity criteria) .
Q. How is the E-configuration of the propenoyl group confirmed experimentally?
Q. What spectroscopic techniques are critical for structural characterization?
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₅BrClO₄S) .
- ¹H/¹³C NMR : Assign aromatic protons and quaternary carbons (e.g., 4-bromophenyl sulfonate at δ 7.6–8.0 ppm) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding electronic properties?
Q. What strategies optimize crystal growth for X-ray diffraction studies?
- Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain single crystals.
- Refinement with SHELXTL or ORTEP-3 ensures accurate thermal ellipsoid modeling and hydrogen-bonding networks .
- Example: A related compound crystallized in the P2₁/c space group with Z = 4 and cell parameters a = 10.23 Å, b = 7.89 Å .
Q. How to evaluate potential biological activity (e.g., antimicrobial)?
Q. How to address contradictions between crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
